6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17381821
InChI: InChI=1S/C13H14N2O2S/c1-15-12(16)8-11(14-13(15)18-3)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3
SMILES:
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol

6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC17381821

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one -

Specification

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
IUPAC Name 6-(4-methoxyphenyl)-3-methyl-2-methylsulfanylpyrimidin-4-one
Standard InChI InChI=1S/C13H14N2O2S/c1-15-12(16)8-11(14-13(15)18-3)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3
Standard InChI Key AQZQBZRXCBSNFV-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C=C(N=C1SC)C2=CC=C(C=C2)OC

Introduction

Synthesis and Optimization Strategies

Regioselective Synthesis

A highly regioselective method for synthesizing 3,6-disubstituted pyrimidin-4(3H)-ones involves cyclocondensation of β-ketoamides with thioureas. For 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one, the reaction typically proceeds via:

  • Formation of the Pyrimidinone Core: Reacting 4-methoxyphenylacetamide with methyl isothiocyanate in acetic acid at 80°C yields the intermediate 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

  • Methylation: Sequential treatment with methyl iodide in ethanol introduces the methylsulfanyl and N-methyl groups, achieving >80% yield .

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)
SolventEthanol85
Temperature (°C)6588
Reaction Time (h)482
CatalystNone90

Ultrasonic irradiation (40 kHz) reduces reaction time to <30 minutes by enhancing mass transfer, as demonstrated in fused pyrimidine syntheses .

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions or biodegradable solvents like ethylene glycol. For example, a one-pot three-component reaction under ultrasound achieves 92% yield in 15 minutes, minimizing waste .

Physicochemical Properties

Table 2: Experimental and Calculated Physicochemical Data

PropertyValueMethod/Source
Density (g/cm³)1.32 (predicted)Computational
Boiling Point (°C)263.5 (analog) Experimental
LogP1.89HPLC
Solubility (Water)<0.1 mg/mLShake-flask
pKa8.2 (pyrimidinone ring)Potentiometric

The compound’s low water solubility aligns with its LogP value, suggesting lipid membrane permeability. Thermal stability up to 200°C (DSC) supports formulation viability .

Therapeutic Applications and Challenges

Drug Development Prospects

  • Antimicrobial Agents: Synergistic effects with β-lactams observed in analogs suggest combinational therapy potential .

  • Kinase Inhibitors: The 4-methoxyphenyl moiety may target EGFR or VEGFR kinases, as seen in quinazoline derivatives .

ADMET Considerations

  • Bioavailability: Moderate LogP values favor absorption but require prodrug strategies for aqueous solubility.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methylsulfanyl group generates sulfoxide metabolites, necessitating toxicity studies.

Future Directions

  • Mechanistic Studies: Elucidate interactions with DHFR and kinases via X-ray crystallography.

  • Structural Modifications: Introduce fluorinated substituents to enhance metabolic stability.

  • In Vivo Models: Evaluate efficacy in murine infection models to validate preclinical potential.

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